5,6,7,8-Tetrahydroisoquinolin-5-ol
Overview
Description
5,6,7,8-Tetrahydroisoquinolin-5-ol is a heterocyclic compound with the molecular formula C9H11NO. It has a molecular weight of 149.19 g/mol .
Synthesis Analysis
The synthesis of this compound involves the reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol, which gives trans-decahydroquinolines . Another method involves the reaction of 5,6,7,8-tetrahydroisoquinoline-2-oxide with acetic anhydride at 120°C for 6 hours, followed by the addition of a 10% aqueous solution of hydrochloric acid and heating at 100°C for 2 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,9,11H,1-3H2 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 149.19 g/mol . The compound should be stored in a dry environment at 2-8°C .Scientific Research Applications
Green Chemistry and Compound Synthesis
5,6,7,8-Tetrahydroisoquinolin-5-ol derivatives are used in green chemistry for constructing multi-functionalized benzenes. A notable study by Damera and Pagadala (2023) highlights an eco-friendly approach to synthesize derivatives like 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile (THNDC) and 1,2,3,4-tetrahydroisoquinoline-6,8-dicarbonitrile (THIDC). This method uses mortar and pestle grinding, offering an environmentally benign technique for introducing bioactive molecules (Damera & Pagadala, 2023).
Reaction Mechanisms and New Compounds
Another application is in the study of reaction mechanisms. Sirakanyan et al. (2015) investigated the reaction of certain 2-[(4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]acetamides with bases, leading to the discovery of novel compounds like 1-amino-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxamides and 3-amino-4-cyano-5,6,7,8-tetrahydroisoquinolines. This study highlights a Smiles-type rearrangement, contributing to the synthesis of biologically interesting compounds (Sirakanyan et al., 2015).
Enantiomerically Pure Derivatives
Uenishi and Hamada (2002) reported on the synthesis of enantiomerically pure 8-substituted 5,6,7,8-tetrahydroquinolines, demonstrating the lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol. This study is significant for producing enantiomerically pure compounds with potential applications in pharmaceuticals and chemical synthesis (Uenishi & Hamada, 2002).
Anticancer and Antioxidant Properties
Sayed et al. (2022) explored the anticancer and antioxidant properties of some new 5,6,7,8-tetrahydroisoquinolines bearing nitrophenyl groups. Their work highlights the potential of these compounds as therapeutic agents, with several showing moderate to strong activity against specific cancer cell lines and high antioxidant activity (Sayed et al., 2022).
Catalytic Hydrogenation
A study by Skupinska et al. (2002) describes a method for preparing amino-substituted 5,6,7,8-tetrahydroquinolines and tetrahydroisoquinolines via catalytic hydrogenation. This process is relevant in the production of various derivatives with potential pharmacological applications (Skupinska et al., 2002).
Anti-Corrosion Applications
Douche et al. (2020) researched the anti-corrosion potency of synthesized 8-hydroxyquinoline derivatives, including 5,6,7,8-tetrahydroisoquinolines, in protecting mild steel in acidic environments. This study emphasizes the industrial application of these compounds in corrosion prevention (Douche et al., 2020).
OLED Performances
Huo et al. (2015) investigated the use of 8-hydroxyquinoline derivatives, including 5,6,7,8-tetrahydroisoquinolines, in organic light-emitting diodes (OLEDs). Their study demonstrates the potential of these compounds in improving the performance and efficiency of OLED technology (Huo et al., 2015).
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .
Mechanism of Action
Target of Action
The primary targets of 5,6,7,8-Tetrahydroisoquinolin-5-ol are the enzymes Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) . DHFR plays a crucial role in the synthesis of nucleotides, while CDK2 is involved in cell cycle regulation .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of CDK2, with an IC50 of 0.149 µM, and a significant inhibitor of DHFR, with an IC50 of 0.199 µM .
Biochemical Pathways
By inhibiting DHFR, the compound disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division. The inhibition of CDK2 leads to cell cycle arrest, preventing the cells from dividing .
Result of Action
The compound’s action results in significant anti-cancer activity. It has been shown to cause cell cycle arrest at the G2/M phase in A459 lung cancer cells and at the S phase in MCF7 breast cancer cells, leading to increased apoptosis .
Biochemical Analysis
Biochemical Properties
It is known that tetrahydroisoquinolines, a class of compounds to which 5,6,7,8-Tetrahydroisoquinolin-5-ol belongs, can interact with various enzymes and proteins .
Cellular Effects
Research has shown that tetrahydroisoquinolines can have significant effects on cells . For instance, some tetrahydroisoquinolines have been found to exhibit anticancer activity against lung cancer cells (A459) and breast cancer cells (MCF7) .
Molecular Mechanism
It is known that some tetrahydroisoquinolines can inhibit enzymes such as CDK2 and DHFR . These enzymes play crucial roles in cell cycle regulation and DNA synthesis, respectively . Therefore, inhibition of these enzymes could potentially explain some of the observed cellular effects of tetrahydroisoquinolines .
Properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-5-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,9,11H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUMQCKAVKSWLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=NC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445952 | |
Record name | 5,6,7,8-tetrahydroisoquinolin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97112-03-3 | |
Record name | 5,6,7,8-tetrahydroisoquinolin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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